molecular formula C10H14N2O3S B5053007 N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B5053007
分子量: 242.30 g/mol
InChIキー: BLJAQKBTGPZLTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as Sulfasalazine, is a drug that has been used for several decades to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized to two active compounds, sulfapyridine and 5-aminosalicylic acid (5-ASA), which have anti-inflammatory properties. In addition to its clinical applications, Sulfasalazine has also been extensively studied for its mechanism of action and biochemical and physiological effects.

作用機序

The mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is not fully understood, but it is believed to involve the inhibition of several inflammatory pathways. N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is metabolized to sulfapyridine and 5-ASA, which have anti-inflammatory properties. Sulfapyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. 5-ASA has been shown to inhibit the production of leukotrienes and prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It has also been shown to reduce the production of leukotrienes and prostaglandins, which are involved in the inflammatory response. In addition, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to increase the production of anti-inflammatory cytokines, such as IL-10.

実験室実験の利点と制限

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its mechanism of action and clinical applications. It is also readily available and relatively inexpensive. However, there are also limitations to using N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments. In addition, the use of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee may be confounded by its metabolites, sulfapyridine and 5-ASA, which may have independent effects on the experimental outcome.

将来の方向性

There are several future directions for research on N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. One area of research is the development of new formulations of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee that may improve its effectiveness and reduce its side effects. Another area of research is the identification of new applications for N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee, such as in the treatment of other inflammatory conditions. Finally, there is a need for further research on the mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee and its metabolites, which may lead to the development of new drugs with similar or improved anti-inflammatory properties.

合成法

The synthesis of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee involves the reaction of 4-aminobenzenesulfonamide with ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. The overall yield of the synthesis is approximately 60%.

科学的研究の応用

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been extensively studied for its clinical applications in the treatment of IBD and RA. It has been shown to reduce inflammation and improve symptoms in patients with these conditions. In addition to its clinical applications, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis.

特性

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-12(8-10(11)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJAQKBTGPZLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。